{octahydrocyclopenta[b]pyran-2-yl}methanesulfonyl chloride, Mixture of diastereomers
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Overview
Description
{Octahydrocyclopenta[b]pyran-2-yl}methanesulfonyl chloride is a chemical compound characterized by its unique molecular structure, which includes a mixture of diastereomers
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {octahydrocyclopenta[b]pyran-2-yl}methanesulfonyl chloride typically involves the reaction of octahydrocyclopenta[b]pyran-2-ylmethanol with chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the compound is produced through a large-scale version of the synthetic route mentioned above. The process involves careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: {Octahydrocyclopenta[b]pyran-2-yl}methanesulfonyl chloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can substitute the sulfonyl chloride group.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of sulfonamides or esters.
Scientific Research Applications
{Octahydrocyclopenta[b]pyran-2-yl}methanesulfonyl chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.
Biology: The compound can be used to study enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which {octahydrocyclopenta[b]pyran-2-yl}methanesulfonyl chloride exerts its effects involves the interaction with molecular targets and pathways. The sulfonyl chloride group is highly reactive and can form strong bonds with nucleophiles, leading to the formation of sulfonamides or esters. This reactivity makes it a valuable tool in chemical synthesis and biological research.
Comparison with Similar Compounds
Benzene sulfonic acid
Toluene sulfonic acid
Naphthalene sulfonic acid
Uniqueness: {Octahydrocyclopenta[b]pyran-2-yl}methanesulfonyl chloride is unique due to its cyclic structure and the presence of multiple stereocenters, leading to a mixture of diastereomers. This complexity allows for a wider range of chemical reactions and applications compared to simpler sulfonic acids.
Properties
CAS No. |
2613385-93-4 |
---|---|
Molecular Formula |
C9H15ClO3S |
Molecular Weight |
238.7 |
Purity |
95 |
Origin of Product |
United States |
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